

PD-166866 (CAS: 192705-79-6): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	PD-166866	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PD-166866**, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. This document consolidates key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Compound Information

Property	Value	Reference
CAS Number	192705-79-6	[1]
Synonyms	N-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)-urea	[2]
Molecular Formula	С20H24N6O3	[2][3]
Molecular Weight	396.44 g/mol	[2][3]
Appearance	Off-white to light tan powder	
Solubility	DMSO: ≥10 mg/mL	

Mechanism of Action and Biological Activity



PD-166866 is a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors.[4] It functions as a potent, ATP-competitive inhibitor of FGFR1 tyrosine kinase.[3][4] [5] This selectivity is crucial for its targeted therapeutic potential.

Kinase Selectivity Profile

PD-166866 exhibits high selectivity for FGFR1. It shows minimal to no inhibitory activity against a range of other tyrosine and serine/threonine kinases at concentrations up to 50 μ M, highlighting its specific mode of action.[1][4]

Kinase Target	IC50 (nM)	Notes
FGFR1 (full-length, human)	52.4 ± 0.1	Cell-free assay
Platelet-Derived Growth Factor Receptor-β (PDGFRβ)	> 50,000	No significant inhibition
Epidermal Growth Factor Receptor (EGFR)	> 50,000	No significant inhibition
c-Src	> 50,000	No significant inhibition
Insulin Receptor Tyrosine Kinase	> 50,000	No significant inhibition
Mitogen-Activated Protein Kinase (MAPK)	> 50,000	No significant inhibition
Protein Kinase C (PKC)	> 50,000	No significant inhibition
Cyclin-Dependent Kinase 4 (CDK4)	> 50,000	No significant inhibition

Table compiled from data in references[1][2][4].

Cellular Effects

In cellular contexts, **PD-166866** effectively inhibits FGFR1-mediated signaling, leading to a variety of downstream effects.



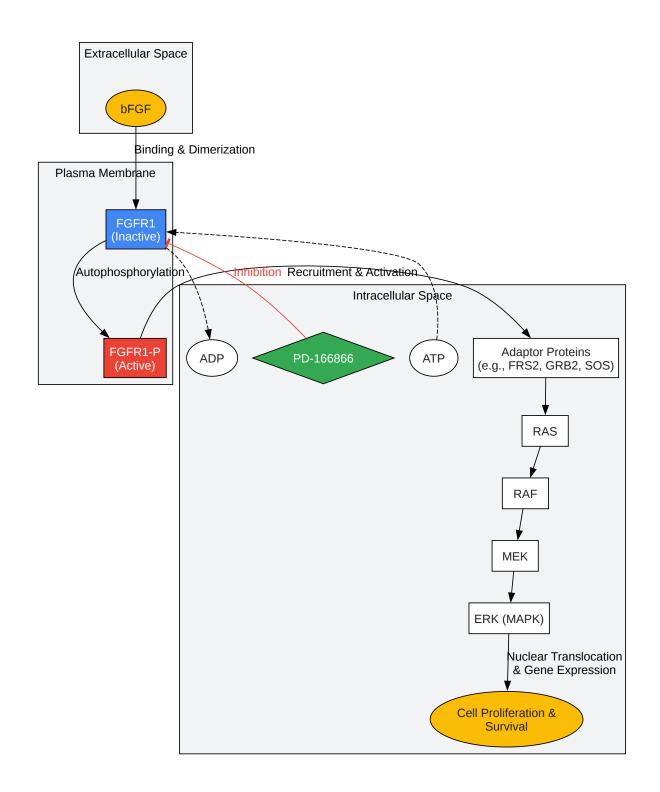
Cellular Process	IC50 / Effect	Cell Line / System
FGFR1 Autophosphorylation	IC ₅₀ = 3.1 nM	L6 cells overexpressing human FGFR1
IC ₅₀ = 10.8 nM	NIH 3T3 cells with endogenous FGFR1	
MAPK (ERK1/2) Phosphorylation	IC ₅₀ = 4.3 nM (p44 MAPK)	L6 cells
IC ₅₀ = 7.9 nM (p42 MAPK)	L6 cells	
bFGF-Stimulated Cell Growth	IC ₅₀ = 24 nM	L6 cells (8-day exposure)
Anti-Angiogenesis	Potent inhibitor	Cultured human placenta artery fragments
Cell Viability (Cytotoxicity)	Significant reduction at 2.5 μM	HeLa cells (24-hour treatment)
Apoptosis Induction	DNA damage observed	HeLa cells
Autophagy Induction	Repression of Akt/mTOR signaling	[1]

Table compiled from data in references[1][2][4][6][7].

Signaling Pathway

PD-166866 primarily targets the FGFR1 signaling cascade. Upon binding of its ligand, such as basic fibroblast growth factor (bFGF), FGFR1 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival. **PD-166866**, by competing with ATP for the kinase domain of FGFR1, prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.





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Caption: FGFR1 signaling pathway and the inhibitory action of **PD-166866**.

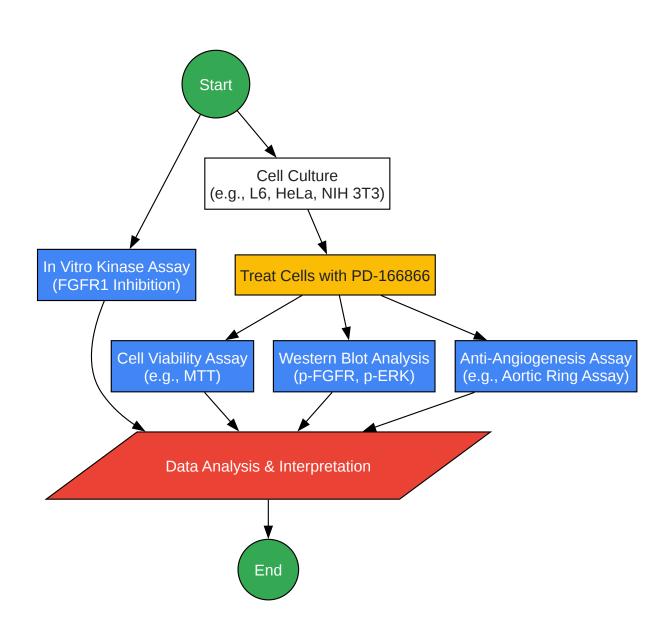


Experimental Protocols

This section provides detailed methodologies for key experiments involving PD-166866.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of **PD-166866**.



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Caption: General experimental workflow for the evaluation of **PD-166866**.

In Vitro FGFR1 Kinase Assay

This protocol is adapted from luminescent kinase assays designed to measure ADP production.

Materials:

- Recombinant human FGFR1 enzyme
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
- ATP solution
- Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
- PD-166866 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well or 384-well plates

Procedure:

- Prepare serial dilutions of PD-166866 in kinase buffer.
- In a multi-well plate, add the FGFR1 enzyme to each well containing the diluted inhibitor or vehicle (DMSO) control.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
- Record luminescence and calculate the percent inhibition for each concentration of PD-166866.



• Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is based on the colorimetric MTT assay to assess cell viability.[8][9]

Materials:

- HeLa cells (or other suitable cell line)
- Complete culture medium (e.g., DMEM with 10% FBS)
- PD-166866 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well tissue culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **PD-166866** (e.g., 0.1 $50 \mu M$) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).[6]
- After incubation, add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100-150 μL of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.



• Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Phospho-FGFR and Phospho-ERK

This protocol outlines the detection of protein phosphorylation by western blot.[10][11]

Materials:

- L6 cells (or other suitable cell line)
- Serum-free medium
- bFGF
- PD-166866
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK1/2, anti-ERK1/2)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

Plate cells and grow to 80-90% confluency.



- Serum-starve the cells for several hours to reduce basal signaling.
- Pre-treat the cells with various concentrations of PD-166866 or vehicle for 1-2 hours.
- Stimulate the cells with bFGF for a short period (e.g., 5-15 minutes) to induce FGFR phosphorylation.
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
- To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) proteins.

In Vitro Anti-Angiogenesis Assay (Aortic Ring Assay)

This assay provides a model for studying the effect of compounds on angiogenesis.[4]

Materials:

- Human placenta artery fragments (or rat aorta)
- Serum-free medium
- · Matrigel or collagen gel
- PD-166866



- Culture plates
- Microscope with imaging capabilities

Procedure:

- Isolate and prepare small fragments of the artery.
- Embed the fragments in a gel matrix (e.g., Matrigel) in a culture plate.
- Add serum-free medium containing different concentrations of PD-166866 or vehicle control.
- Incubate the cultures for several days, replacing the medium as needed.
- Monitor the outgrowth of microvessels from the artery fragments daily using a microscope.
- Quantify the extent of microvessel outgrowth (e.g., by measuring the area of outgrowth) at the end of the experiment to determine the inhibitory effect of PD-166866.

Conclusion

PD-166866 is a well-characterized, potent, and highly selective inhibitor of FGFR1 tyrosine kinase. Its ability to specifically block the FGFR1 signaling pathway makes it a valuable tool for studying the roles of FGF signaling in various biological processes, including cell proliferation, survival, and angiogenesis. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential and biological functions of this compound.

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